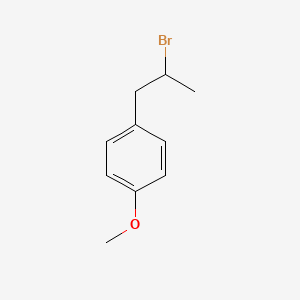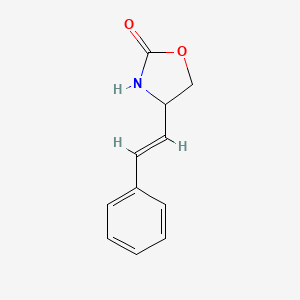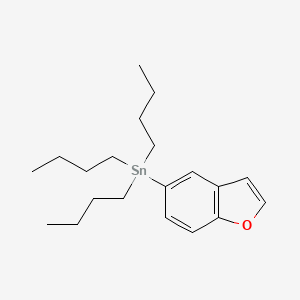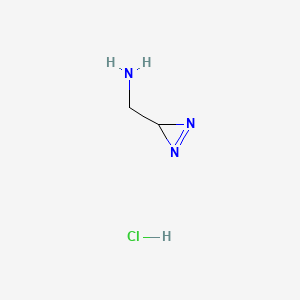![molecular formula C13H16FNO5S B13552607 tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate: is a complex organic compound that features a tert-butyl ester group, a fluorosulfonyl group, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of isoindole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level. It can be used in the design of probes and inhibitors for various biological targets, aiding in the understanding of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, derivatives of this compound may have potential as therapeutic agents. The fluorosulfonyl group is known for its bioactivity, and modifications of the isoindole core could lead to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and the development of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.
Comparison with Similar Compounds
- tert-butyl 3-[(fluorosulfonyl)oxy]azetidine-1-carboxylate
- tert-butyl 3-[(fluorosulfonyl)oxy]pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its isoindole core, which provides unique reactivity and potential for diverse applications. The presence of the fluorosulfonyl group further enhances its bioactivity and chemical versatility, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16FNO5S |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
tert-butyl 5-fluorosulfonyloxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H16FNO5S/c1-13(2,3)19-12(16)15-7-9-4-5-11(6-10(9)8-15)20-21(14,17)18/h4-6H,7-8H2,1-3H3 |
InChI Key |
NEVMDWPNJSOCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)


![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)


![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)

![Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate](/img/structure/B13552572.png)
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)

